[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
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Overview
Description
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a synthetic compound with a unique structure that includes an isopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of an appropriate ketone with an amine to form the pyrrolidine ring. The isopropyl group is then introduced through an alkylation reaction. Finally, the amino-acetic acid moiety is attached via a condensation reaction with glycine or a similar amino acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-propionic acid
- [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-butyric acid
- [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-valeric acid
Uniqueness
Compared to similar compounds, [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its combination of an isopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety provides distinct properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[(3S)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGGMYPCMSDBS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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